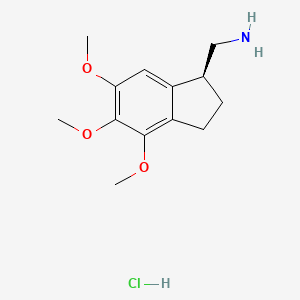
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5,6-trimethoxyindanone.
Reduction: The ketone group in 4,5,6-trimethoxyindanone is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a series of reactions, including the formation of an intermediate imine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce various amine derivatives.
Scientific Research Applications
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
4,5,6-Trimethoxyindanone: A precursor in the synthesis of the compound.
Methoxy-substituted indan derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of multiple methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
[(1S)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3;/h6,8H,4-5,7,14H2,1-3H3;1H/t8-;/m1./s1 |
InChI Key |
YDCKEHSTQKMOHP-DDWIOCJRSA-N |
Isomeric SMILES |
COC1=C(C(=C2CC[C@@H](C2=C1)CN)OC)OC.Cl |
Canonical SMILES |
COC1=C(C(=C2CCC(C2=C1)CN)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















